N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-4-2-3-13(11-15)16(19)18-10-9-12-5-7-14(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZIBGDLGCKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 3
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide is an organic compound with a complex structure and notable biological activity, particularly in the context of its interactions with neurotransmitter receptors. This article reviews the compound's biological mechanisms, structure-activity relationships, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FN3O2. The compound features a fluorophenyl group , an ethyl chain , and a methoxy-substituted benzamide moiety , which contribute to its pharmacological properties. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with target receptors.
Interaction with Dopamine Receptors
This compound has been identified as a ligand for dopamine receptors, particularly the D4 subtype. Its structural characteristics enhance its affinity for these receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. The compound's ability to modulate dopamine receptor activity positions it as a candidate for further research in treating these conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It acts as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
- Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring significantly affect the biological activity of related compounds. For instance:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-3-methoxybenzamide | Chlorine instead of fluorine | Different receptor binding profile |
| N-[2-(3-fluorophenyl)ethyl]-3-methoxybenzamide | Fluorine on a different phenyl position | Altered pharmacokinetics |
| N-[2-(4-bromophenyl)ethyl]-3-methoxybenzamide | Bromine instead of fluorine | Variations in biological activity |
| N-[2-(4-methylphenyl)ethyl]-3-methoxybenzamide | Methyl group on the phenyl ring | Changes in lipophilicity affecting CNS penetration |
These variations highlight how substituents on the phenyl ring can significantly influence the pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have explored the potential therapeutic applications of this compound:
- Dopamine Receptor Studies : Research has shown that compounds with similar structures exhibit high affinity for dopamine receptors, suggesting that this compound may also possess therapeutic properties related to mood disorders and schizophrenia.
- Comparative Studies : In comparative studies, analogs lacking the fluorophenyl group displayed reduced potency against dopamine receptors, emphasizing the importance of this substituent in enhancing biological activity .
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively modulate receptor activity, leading to altered signaling pathways associated with neurotransmission .
Comparison with Similar Compounds
Key Observations :
- Piperazine-containing analogs (e.g., compound 2) exhibit higher D4R affinity due to additional hydrogen-bonding interactions .
- Selectivity: Fluorine’s smaller atomic radius may reduce off-target interactions compared to bulkier groups (e.g., 3-cyanopyridinyl in compound 7), though selectivity remains comparable (>100-fold) .
Pharmacological and Functional Comparisons
- D4 Receptor Specificity : Unlike the D2/D3-preferring ligand [3H]NGD 94-1, which shows low striatal binding, this compound and its analogs accumulate in D4-rich regions (e.g., retina, hippocampus) .
- Brain Penetration : The logP range (2.37–2.55) of fluorophenyl/chlorophenyl analogs optimizes BBB penetration, unlike more polar derivatives (e.g., YM-50001, logP uncharacterized) .
- Applications : While most analogs target neurological disorders, compounds like StA-NS2-2 demonstrate benzamides’ versatility in antiviral contexts .
Key Research Findings
- SAR Studies : highlights that electron-withdrawing groups (e.g., Cl, CN) on the phenyl ring enhance D4R affinity. The 4-fluorophenyl group in the target compound balances lipophilicity and steric effects .
- PET Imaging : Carbon-11 labeled analogs of compound 7 achieve rapid CNS uptake, validating benzamide scaffolds for neuroimaging .
- Species Variability : D4 receptor density in humans is 1/7th of D2 receptors, necessitating high-affinity ligands like the target compound for detectable signals .
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide, and how can reaction parameters be optimized for yield and purity?
The compound is synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Key parameters include:
- Temperature : Reactions are conducted at low temperatures (e.g., -50°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred for amide bond formation.
- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization involves stoichiometric control of coupling reagents and protecting group strategies for reactive sites.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- IR Spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches .
- ¹H-NMR : Identifies aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and fluorophenyl substituents (coupling patterns) .
- Elemental Analysis : Validates molecular formula (C₁₆H₁₅FNO₂) with <1% deviation .
Q. How do solvent, pH, and temperature affect the fluorescence properties of this compound?
Fluorescence studies (λex 340 nm, λem 380 nm) reveal:
| Parameter | Optimal Condition | Effect on Fluorescence Intensity |
|---|---|---|
| pH | 5.0 | Maximal intensity due to protonation state |
| Temperature | 25°C | Stability decreases above 30°C |
| Solvent | Polar aprotic | Enhanced quantum yield vs. polar protic solvents |
Advanced Research Questions
Q. What methodologies are used to evaluate dopamine D4 receptor binding and selectivity?
- Radioligand Displacement Assays : Measure affinity (Ki) using [³H]spiperone as a competitor. This compound derivatives show nanomolar affinity for D4 receptors (>100-fold selectivity over D2/D3 and σ₁ receptors) .
- In Vivo PET Imaging : Carbon-11 labeling of the methoxy group enables tracking in primate brains. Time-activity curves in retinal regions (high D4 density) confirm target engagement .
Q. How can radiolabeling with carbon-11 be achieved for PET tracer development?
- Labeling Position : Methoxy group methylation using [¹¹C]CH₃OTf under basic conditions (e.g., NaOH/acetone) .
- Quality Control : HPLC purification ensures radiochemical purity (>95%) and specific activity (>50 GBq/μmol).
- In Vivo Validation : Dynamic PET scans in non-human primates quantify brain penetration and retention .
Q. What structural modifications improve selectivity and pharmacokinetics for CNS applications?
- Lipophilicity : Optimal logP (2.37–2.55) balances blood-brain barrier penetration and low nonspecific binding .
- Substituent Effects : Fluorophenyl groups enhance D4 affinity, while methoxy groups reduce off-target interactions with serotonin receptors .
- Metabolic Stability : Deuterium incorporation at labile sites (e.g., benzylic positions) prolongs half-life in vivo .
Q. How does this compound compare to dual-acting corrector-potentiator agents in therapeutic development?
Structural analogs (e.g., CoPo-22) demonstrate dual activity in rescuing ΔF508-CFTR misprocessing. Key design principles include:
- Core Scaffold : Benzamide backbone allows modular substitution for multi-target engagement .
- Bioisosteric Replacement : Pyridine or quinoline moieties improve solubility and potency .
Data Contradictions and Validation
- Fluorescence vs. Receptor Binding Conditions : Optimal pH for fluorescence (pH 5) may conflict with physiological pH (7.4) in receptor studies. Researchers must validate assays under biologically relevant conditions.
- Radiolabeling Efficiency : Batch-to-batch variability in [¹¹C]CH₃OTf reactions requires rigorous optimization to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
